1-(4-bromobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-BROMOPHENYL)METHYL]-N-(3,4-DIMETHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, a bromophenyl group, and a dimethylphenyl group, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-N-(3,4-DIMETHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bromophenyl intermediate: This can be achieved through the bromination of a suitable phenyl precursor.
Coupling reactions: The bromophenyl intermediate is then coupled with a dimethylphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Cyclization: The coupled product undergoes cyclization to form the pyridine ring, often using conditions that promote intramolecular reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENYL)METHYL]-N-(3,4-DIMETHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activities could lead to the development of new therapeutic agents for various diseases.
Industry: The compound may find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-N-(3,4-DIMETHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[(4-CHLOROPHENYL)METHYL]-N-(3,4-DIMETHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE: Similar structure but with a chlorine atom instead of bromine.
1-[(4-FLUOROPHENYL)METHYL]-N-(3,4-DIMETHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-[(4-BROMOPHENYL)METHYL]-N-(3,4-DIMETHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with other molecules, potentially leading to distinct chemical and biological behaviors.
Properties
Molecular Formula |
C21H19BrN2O2 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H19BrN2O2/c1-14-5-10-18(12-15(14)2)23-20(25)19-4-3-11-24(21(19)26)13-16-6-8-17(22)9-7-16/h3-12H,13H2,1-2H3,(H,23,25) |
InChI Key |
NVECASKYKLYKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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